Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate
Description
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
methyl 3-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)9-5-10(12(16)17-4)15-11(14-9)8(3)6-13-15/h5-7H,1-4H3 |
InChI Key |
HXLHXBHIGSNBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is conducted in acetic acid (AcOH) with catalytic sulfuric acid () at reflux temperatures (80–100°C) for 6–12 hours. The mechanism proceeds via nucleophilic attack of the amino group of the pyrazole on the electrophilic carbonyl carbon of the β-ketoester, followed by cyclodehydration to form the pyrimidine ring (Figure 1).
Key Observations:
-
The use of enhances protonation of the carbonyl group, accelerating nucleophilic attack.
-
AcOH acts as both solvent and proton donor, ensuring homogeneity and stabilizing intermediates.
-
Substitution patterns on the β-ketoester (e.g., isopropyl group) dictate regioselectivity, favoring formation of the 5-isopropyl substituent.
Alternative Multi-Step Synthesis via Functional Group Interconversion
Recent advancements describe multi-step routes starting from prefunctionalized pyrazolo[1,5-a]pyrimidine intermediates. For example:
Step 1: Ester Reduction and Oxidation
A commercially available pyrazolo[1,5-a]pyrimidine carboxylate (e.g., ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate) is reduced to the corresponding alcohol using in methanol. Subsequent oxidation with Dess–Martin periodinane yields an aldehyde intermediate.
Step 2: Reductive Amination and Cyclization
The aldehyde undergoes reductive amination with methylamine or isopropylamine in the presence of , followed by cyclization under acidic conditions to introduce the 3-methyl and 5-isopropyl groups.
Advantages:
-
Enables precise control over substituent placement.
-
Suitable for generating analogs with modified ester groups (e.g., ethyl to methyl).
Catalytic Methods for Enhanced Efficiency
Palladium and copper catalysts have been explored to optimize cyclocondensation reactions. For instance, (10 mol%) in dimethylformamide (DMF) facilitates coupling between 5-aminopyrazoles and β-ketoesters at lower temperatures (60–80°C). While this method is primarily reported for pyrazolo[1,5-a]pyridine derivatives, its adaptation to pyrazolo[1,5-a]pyrimidines could reduce reaction times and improve yields.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
The biological activity of methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate is linked to its interaction with molecular targets within biological systems. It may modulate enzyme activity or receptor function through mechanisms involving hydrogen bonding and π-π interactions. This compound has potential therapeutic applications due to its ability to influence various biological pathways.
Medicinal Chemistry
This compound serves as a scaffold for developing new pharmaceutical agents. Its structural characteristics allow for further modifications to enhance biological activity and selectivity against specific targets in drug discovery efforts.
Anticancer Activity
Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, in vitro studies have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated its ability to reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
Safety and Toxicity Assessment
Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Mechanism of Action
The mechanism of action of Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares key structural features of methyl 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate with similar compounds:
Key Observations :
- Steric Effects : Bulky substituents like isopropyl (target compound) and cyclopropyl influence molecular conformation and binding interactions.
- Ester vs. Acid : The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative , which may enhance membrane permeability.
Physicochemical Properties
Biological Activity
Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure imparts specific chemical and biological properties that are of significant interest in medicinal chemistry. This article reviews the compound's biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N4O2
- Molecular Weight : 233.27 g/mol
- IUPAC Name : Methyl 3-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- Canonical SMILES : CC1=C2N=C(C=C(N2N=C1)C(=O)OC)C(C)C
The compound features a pyrazolo-pyrimidine ring system, which is critical for its biological interactions. The presence of isopropyl and methyl groups enhances its lipophilicity and may influence its pharmacological profile.
This compound exhibits biological activity through interactions with specific molecular targets within biological systems. Its mechanisms may involve:
- Modulation of Enzyme Activity : The compound can influence enzyme kinetics through hydrogen bonding and π-π interactions.
- Receptor Function Alteration : It may act as a ligand for receptors involved in various signaling pathways.
Biological Activity
Research indicates that this compound has potential therapeutic applications due to its ability to influence several biological pathways. Key findings include:
- Inhibition of Ion Channels : Similar compounds have been shown to inhibit ion channels such as I(Kur), demonstrating potential in treating arrhythmias .
- Antitumor Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit cytotoxic effects against various cancer cell lines .
- Antiviral Activity : Certain structural analogs have demonstrated effectiveness against viral infections, indicating a broader spectrum of biological activity .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C12H16N4O2 | Isopropyl and methyl substitutions | Potential enzyme modulator |
| Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | C11H12N4O3 | Carbamoyl group | Anti-inflammatory properties |
| N-Isopropyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | C20H20N4O | Diphenyl substitution | Multidrug resistance inhibition |
The distinct structural characteristics of this compound contribute to its selective interactions with biological targets compared to other compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related pyrazolo[1,5-a]pyrimidines:
- A study demonstrated that certain derivatives exhibited selective inhibition of cardiac ion channels with minimal off-target effects .
- Another investigation reported significant antitumor activity in vitro against leukemia cell lines using structurally similar compounds .
These findings underscore the potential of this compound as a scaffold for developing new therapeutic agents.
Q & A
Q. Key Optimization Factors :
- Solvent Choice : Ethanol or DMF enhances solubility of intermediates.
- Temperature : Reflux (~80°C) minimizes side reactions like decarboxylation.
- Catalysts : Acidic conditions (e.g., acetic acid) accelerate cyclization .
Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Q. Basic
Q. Advanced :
- Combined DFT/XRD : Computational modeling (e.g., using Gaussian) validates experimental bond lengths and angles .
How can structural isomerism or by-products during synthesis be resolved?
Advanced
Isomeric by-products (e.g., 5- vs. 7-substituted isomers) arise due to tautomerism. Mitigation strategies include:
- Chromatographic Separation : Silica gel chromatography with ethyl acetate/petroleum ether gradients isolates isomers .
- ¹³C NMR Analysis : Distinct carbonyl carbon shifts differentiate isomers (e.g., δ 165 ppm for 7-carboxylate vs. δ 170 ppm for 5-carboxylate) .
- Crystallographic Validation : Single-crystal XRD unambiguously assigns regiochemistry .
What computational tools are recommended for refining crystallographic data and analyzing hydrogen-bonding networks?
Q. Advanced
- SHELX Suite : SHELXL refines small-molecule structures, handling anisotropic displacement parameters and twinning .
- ORTEP-3/WinGX : Visualizes anisotropic thermal ellipsoids and generates publication-quality diagrams (Fig. 1) .
- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing behavior .
Example : In Methyl 5-isopropyl derivatives, C–H···O hydrogen bonds (2.8–3.0 Å) form inversion dimers, while π-π stacking (3.4 Å) stabilizes 3D networks .
How do substituents (e.g., isopropyl, methyl) influence biological activity and physicochemical properties?
Q. Advanced
- Lipophilicity : Isopropyl groups increase logP, enhancing blood-brain barrier penetration (relevant for CNS-targeting agents) .
- Steric Effects : Bulky substituents at C5 reduce off-target binding. For example, 5-isopropyl analogs show 10-fold higher selectivity for kinase inhibitors vs. methyl derivatives .
- Metabolic Stability : Methyl esters resist esterase hydrolysis compared to ethyl analogs, prolonging half-life .
How should researchers address contradictions between spectroscopic and crystallographic data?
Q. Advanced
- Case Study : A reported pyrazolo[1,3]diazepine structure was corrected to pyrazolo[1,5-a]pyrimidine using ¹³C NMR, which revealed a carbonyl carbon absent in the diazepine isomer .
- Resolution Workflow :
What strategies optimize yield in multi-step syntheses of substituted pyrazolo[1,5-a]pyrimidines?
Q. Advanced
- Protecting Groups : Boc-protected amines prevent unwanted side reactions during cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute reflux vs. 6-hour conventional heating) .
- Workup Protocols : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., from cyclohexane) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
